molecular formula C11H16ClNO2 B554976 Ethyl L-phenylalaninate hydrochloride CAS No. 3182-93-2

Ethyl L-phenylalaninate hydrochloride

Cat. No.: B554976
CAS No.: 3182-93-2
M. Wt: 229.70 g/mol
InChI Key: FPFQPLFYTKMCHN-PPHPATTJSA-N
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Description

Structural and Physical Properties

L-Phenylalanine ethyl ester hydrochloride is a white to pale brown crystalline powder with the molecular formula C₁₁H₁₅NO₂·HCl and a molecular weight of 229.70 g/mol . Its structure consists of an L-phenylalanine backbone esterified with ethanol, forming a hydrochloride salt.

Property Value
Appearance White–pale brown crystalline powder
Melting Point 154–157°C
Solubility Freely soluble in water and methanol; sparingly soluble in ethanol
Specific Optical Rotation [α]₂₀ᴰ −7.8° (c = 2, H₂O)
Viscosity Not applicable (solid)
Stability Stable under normal storage conditions; decomposes at extremes of temperature

The compound’s stereochemistry is critical, with the chiral center at the α-carbon (S-configuration).

Spectroscopic Data

Key spectral characteristics include:

  • ¹H NMR : Peaks corresponding to aromatic protons (δ 7.1–7.3 ppm), ethyl ester protons (δ 1.2–4.1 ppm), and NH₂ protons (δ 3.0–3.5 ppm).
  • FTIR : Absorption bands for NH₂ (3300–

Properties

IUPAC Name

ethyl (2S)-2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFQPLFYTKMCHN-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3182-93-2
Record name Phenylalanine ethyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3182-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-phenylalaninate hydrochloride
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Record name Ethyl L-phenylalaninate hydrochloride
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Preparation Methods

Reaction Mechanism and Stoichiometry

Thionyl chloride reacts with L-phenylalanine’s carboxylic acid group to generate an acyl chloride intermediate, which subsequently undergoes alcoholysis. The process is typically conducted at 0°C to mitigate side reactions, with gradual warming to room temperature to ensure completion. A molar ratio of 1:2.5 (L-phenylalanine:SOCl₂) is optimal, as excess thionyl chloride ensures complete conversion while minimizing racemization. Ethanol acts as both the solvent and nucleophile, with reaction times ranging from 24 to 48 hours.

Workup and Purification

Post-reaction, excess ethanol and thionyl chloride are removed via rotary evaporation under reduced pressure. The crude product is recrystallized from ethyl acetate/ethanol (95:5) to afford white crystalline solids with 90% yield. Purity is confirmed by melting point (159–160°C) and ¹H NMR spectroscopy (δ 7.45–7.28 ppm for aromatic protons, 4.42 ppm for the α-methine, and 3.82 ppm for the methyl ester).

Alternative Esterification Strategies

Hydrochloric Acid-Catalyzed Esterification

A patent by PL238790B1 describes esterification using gaseous hydrogen chloride (HCl) in ethanol, though this method is less common for L-phenylalanine derivatives. The reaction requires prolonged reflux (6–12 hours) and yields approximately 80% product, with higher racemization risks compared to thionyl chloride.

Silane-Based Coupling Agents

Chlorotrimethylsilane (TMSCl) has been explored for esterification of alanine derivatives, though its application to phenylalanine remains unreported. TMSCl’s lower reactivity necessitates extended reaction times (168 hours) and yields only 26% for alanine propyl ester, suggesting limited suitability for bulk L-phenylalanine ethyl ester production.

Reaction Optimization and Critical Parameters

Solvent Selection

Anhydrous ethanol is preferred for its nucleophilicity and ability to solubilize L-phenylalanine. Methanol and propanol yield methyl and propyl esters, respectively, but ethanol balances reactivity and steric effects, minimizing byproducts.

Temperature Control

Maintaining 0°C during thionyl chloride addition prevents epimerization. Subsequent stirring at room temperature ensures complete esterification without degrading the chiral center.

Stoichiometric Ratios

ParameterOptimal ValueImpact on Yield/Purity
L-Phe:SOCl₂ molar ratio1:2.5Maximizes conversion (90%)
Ethanol volume15 mL/g L-PheEnsures solubility
Reaction time24–48 hoursBalances completion vs. racemization

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 7.45–7.28 (m, 5H, Ar-H), 4.42 (dd, J = 5.2, 7.4 Hz, 1H, α-CH), 3.82 (s, 3H, OCH₃), 3.34 (dd, J = 14.6 Hz, 1H, CH₂Ph).

  • Melting Point : 159–160°C (lit. 159–161°C).

  • Specific Rotation : [α]D²⁰ = −5.0 (c = 1, H₂O).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH) reveals ≥98% purity, with retention times consistent with L-configuration.

Industrial and Research Applications

Peptide Synthesis

The ethyl ester’s stability in acidic media makes it a preferred protecting group for solid-phase peptide synthesis (SPPS). Its hydrochloride salt enhances solubility in polar aprotic solvents like DMF.

Asymmetric Catalysis

L-Phenylalanine ethyl ester hydrochloride serves as a chiral catalyst in Wieland-Miescher ketone synthesis, achieving 72–73% enantiomeric excess (e.e.) for the S-isomer.

Pharmaceutical Intermediates

It is a precursor to α-L-aspartyl-L-phenylalanine methyl ester (aspartame), synthesized via regioselective coupling under controlled HCl hydrolysis .

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

L-Phenylalanine ethyl ester hydrochloride is primarily utilized as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its role in neurotransmitter production makes it valuable in developing drugs for conditions such as depression and Parkinson's disease.

Case Study: Neurotransmitter Synthesis
Research indicates that L-Phenylalanine ethyl ester can enhance the levels of dopamine and norepinephrine in the brain, which are crucial for mood regulation. A study demonstrated its efficacy in improving cognitive function and mood in patients with depressive disorders .

Dietary Supplements

This compound is frequently included in dietary supplements aimed at enhancing mood and cognitive function. It is marketed for its potential benefits in mental health support.

Data Table: Common Uses in Dietary Supplements

Supplement Type Targeted Benefits Examples
Mood EnhancersImproved mood and cognitionNatural antidepressants
Cognitive BoostersEnhanced focus and memoryNootropics

Food Industry

In the food industry, L-Phenylalanine ethyl ester hydrochloride is used as a flavor enhancer. Its sweet taste profile improves the palatability of various products.

Case Study: Flavor Enhancement
A study on food formulations showed that incorporating L-Phenylalanine ethyl ester significantly increased consumer acceptance of low-sugar products by providing a sweeter taste without additional calories .

Cosmetic Formulations

The compound is also incorporated into skincare products due to its potential skin benefits, including hydration and anti-aging properties. Its use in cosmetics appeals to consumers seeking natural ingredients.

Data Table: Cosmetic Applications

Product Type Functionality Market Appeal
MoisturizersHydrationAnti-aging
Skin TreatmentsSkin repairNatural ingredient focus

Biochemical Research

Researchers utilize L-Phenylalanine ethyl ester hydrochloride in studies related to protein synthesis and metabolic pathways. It offers insights into amino acid behavior and its effects on human health.

Case Study: Protein Synthesis Research
Research has shown that this compound can be used to study the incorporation of amino acids into proteins, providing valuable data on metabolic processes in humans .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Phenylalanine ethyl ester hydrochloride belongs to a broader class of amino acid ester hydrochlorides. Below is a comparative analysis with structurally related compounds, focusing on physicochemical properties, reactivity, and applications.

Table 1: Key Properties of Selected Amino Acid Ester Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Specific Rotation [α]D²⁵ (c, solvent) Key Applications References
L-Phenylalanine ethyl ester hydrochloride C₁₀H₁₃NO₂·HCl 215.68 154–157 +33.2 ± 2° (c=5, EtOH) HDAC inhibitors, oxazolidinones, polymer initiators, prodrug activation
L-Phenylalanine methyl ester hydrochloride C₉H₁₁NO₂·HCl 201.65 Not reported +36.7 (c=1, EtOH) [L-form]; -36.5 [D-form] Sulfonamide synthesis, prodrug intermediates
L-Alanine ethyl ester hydrochloride C₅H₁₂NO₂·HCl 169.62 Not reported +15.5 (c=2, H₂O) Polymer synthesis, chiral building blocks
Glycine ethyl ester hydrochloride C₄H₁₀NO₂·HCl 155.59 185–186 Not reported Peptide synthesis, ionic liquid preparation
L-Tyrosine ethyl ester hydrochloride C₁₁H₁₄NO₃·HCl 259.70 167–168 Not reported Prodrug development, enzyme studies
L-Valine ethyl ester hydrochloride C₇H₁₆NO₂·HCl 197.67 Not reported Not reported Hypolipidemic agent synthesis

Structural and Physicochemical Differences

Ester Group Influence :

  • The ethyl ester in L-phenylalanine ethyl ester hydrochloride confers greater lipophilicity compared to the methyl ester variant, improving solubility in organic solvents like dichloromethane and THF .
  • The methyl ester (L-phenylalanine methyl ester hydrochloride) exhibits a higher specific rotation ([α]D²⁵ = +36.7 vs. +33.2 ), likely due to differences in steric and electronic effects on the chiral center .

Amino Acid Side Chain: Glycine ethyl ester hydrochloride lacks a side chain, resulting in higher melting points (185–186°C) due to stronger intermolecular ionic interactions . Bulky side chains (e.g., benzyl in L-leucine benzyl ester hydrochloride) reduce crystallinity and alter reactivity in peptide coupling reactions .

Enantiomeric Specificity :

  • D-phenylalanine methyl ester hydrochloride ([α]D²⁵ = -36.5) is used to synthesize enantiomeric probes, highlighting the importance of stereochemistry in drug design .

Critical Notes

  • Discrepancies in melting points (e.g., L-phenylalanine ethyl ester hydrochloride: 153°C vs. 154–157°C ) may arise from differences in purification methods or instrumentation.
  • Specific rotations are solvent-dependent; comparisons should account for concentration and solvent polarity .

Biological Activity

L-Phenylalanine ethyl ester hydrochloride is a derivative of the essential amino acid L-phenylalanine, which plays significant roles in human metabolism and has been studied for its various biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

  • IUPAC Name : Hydrogen ethyl (2S)-2-amino-3-phenylpropanoate chloride
  • Molecular Formula : C11H16ClNO2
  • Molecular Weight : 229.71 g/mol

L-Phenylalanine ethyl ester hydrochloride exhibits several biological activities primarily through its involvement in metabolic pathways and its structural properties:

  • Amino Acid Functionality : As an amino acid derivative, it participates in protein synthesis and neurotransmitter production. Phenylalanine is a precursor to tyrosine, which is essential for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.
  • Lipid Metabolism Modulation : Research indicates that L-phenylalanine derivatives can influence lipid metabolism. A study demonstrated that certain amino acid ester-coupled derivatives exhibited lipid-lowering effects in HepG2 liver cells by regulating triglyceride levels and modulating lipometabolic genes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) .
  • Amyloid Formation Inhibition : L-Phenylalanine has been shown to self-assemble into amyloid fibrils, which are implicated in diseases like phenylketonuria (PKU). D-phenylalanine can inhibit this fibril formation, suggesting potential therapeutic applications in managing PKU by modulating L-phenylalanine aggregation .

Lipid-Lowering Effects

A pivotal study evaluated the effects of various amino acid esters on lipid accumulation in HepG2 cells. The results indicated that specific derivatives, including those with phenylalanine esters, significantly reduced lipid accumulation compared to controls. The compounds were shown to down-regulate key lipogenic genes, highlighting their potential use in treating hyperlipidemia .

CompoundLipid Accumulation Reduction (%)Key Gene Regulation
6c (Valine Ester)45%Down-regulation of ACC and FAS
6d (Leucine Ester)38%Down-regulation of SREBP1c
6e (Phenylalanine Ester)25%Moderate regulation

Amyloid Fibril Formation

The self-assembly properties of L-phenylalanine were investigated using biophysical methods. The study found that at certain concentrations, L-phenylalanine forms amyloid fibrils, which can transition into a gel state at saturation. The presence of D-phenylalanine significantly inhibited this process, presenting a novel approach for therapeutic intervention in amyloid-related disorders .

Case Studies

  • Phenylketonuria Management : In patients with PKU, the aggregation of L-phenylalanine into amyloid fibrils can lead to neurotoxicity. A case study highlighted the use of D-phenylalanine as a modulator to prevent fibril formation in vitro, suggesting a potential treatment strategy for PKU patients .
  • Lipid Metabolism Disorders : Another study focused on individuals with dyslipidemia who were administered phenylalanine esters. Results showed significant improvements in lipid profiles, supporting the compound's role in lipid metabolism regulation .

Q & A

Q. What are the common synthetic routes for L-phenylalanine ethyl ester hydrochloride, and how is its purity validated?

L-Phenylalanine ethyl ester hydrochloride is typically synthesized via carbodiimide-mediated coupling reactions. For example, EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) is used to activate carboxylic acids, followed by reaction with L-phenylalanine ethyl ester hydrochloride in polar solvents like DMF or ethanol at 0–37°C for 24 hours . Purification often involves dialysis (e.g., using a 3 kDa membrane) and lyophilization . Purity is validated via melting point analysis (155–156°C, lit.) , optical activity ([α]²⁰/D = −7.8° in H₂O) , and ¹H NMR spectroscopy to confirm ester and aromatic proton signals .

Q. How is L-phenylalanine ethyl ester hydrochloride applied in peptide synthesis?

The compound serves as a protected amino acid derivative in solution-phase peptide synthesis. Its ethyl ester group enhances solubility in organic solvents, facilitating coupling reactions. For instance, it reacts with activated carboxylic acids (e.g., γ-polyglutamic acid) using EDC/HOBt as coupling agents in DMF, followed by dialysis to remove unreacted reagents . This methodology is critical for constructing peptide backbones without racemization .

Q. What analytical techniques are essential for characterizing L-phenylalanine ethyl ester hydrochloride derivatives?

Key techniques include:

  • ¹H NMR : To confirm esterification (e.g., ethyl group signals at δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
  • HPLC : For monitoring reaction progress and purity .
  • Optical rotation : To verify enantiomeric integrity, as racemization can occur during esterification .

Advanced Research Questions

Q. How can reaction yields be optimized in EDC-mediated couplings involving L-phenylalanine ethyl ester hydrochloride?

Yield optimization requires:

  • Stoichiometric control : A 1:1.2 molar ratio of carboxylic acid to EDC minimizes side reactions .
  • Temperature modulation : Reactions initiated at 0°C and gradually warmed to 37°C improve activation efficiency .
  • Additives : DMAP or HOBt suppresses oxazolone formation, enhancing coupling efficiency .
  • Solvent selection : Anhydrous DMF or dichloromethane reduces hydrolysis of the activated intermediate .

Q. What strategies mitigate side reactions during the synthesis of L-phenylalanine ethyl ester hydrochloride conjugates?

Common side reactions include ester hydrolysis and racemization. Mitigation involves:

  • Low-temperature reactions : Conducting couplings at 0–4°C minimizes hydrolysis .
  • Inert atmosphere : Using nitrogen or argon prevents moisture ingress .
  • Neutralization of HCl : Pre-neutralizing the hydrochloride salt with sodium carbonate prevents acid-catalyzed side reactions .

Q. How do structural modifications (e.g., methyl vs. ethyl esters) impact enzymatic polymerization of L-phenylalanine derivatives?

Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters, enabling efficient enzymatic polymerization in non-aqueous media. For example, bromelain-catalyzed polymerization of L-phenylalanine ethyl ester in toluene produces higher-molecular-weight polypeptides than methyl esters due to improved substrate mobility . However, excessive steric bulk (e.g., propyl esters) reduces enzymatic activity .

Q. What are the challenges in scaling up continuous-flow synthesis of L-phenylalanine ethyl ester hydrochloride derivatives?

Key challenges include:

  • Residence time control : Ensuring complete reaction within the flow reactor to avoid unreacted intermediates .
  • Precipitation management : Using in-line filters or segmented flow to handle insoluble byproducts .
  • Real-time monitoring : Implementing PAT (Process Analytical Technology) tools like FTIR or UV-Vis to track reaction progress .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for L-phenylalanine ethyl ester hydrochloride: How to resolve?

Literature reports varying melting points (e.g., 155–156°C vs. 186–187°C ). These discrepancies arise from differences in purity (e.g., residual solvents) or polymorphic forms. Researchers should:

  • Repurify the compound : Recrystallize from ethanol/water and dry under vacuum .
  • Use differential scanning calorimetry (DSC) : To identify polymorphic transitions .

Q. Conflicting reports on enzymatic vs. chemical synthesis efficiency: What factors influence this?

Enzymatic methods (e.g., bromelain-catalyzed polymerization) are solvent-dependent and yield moderate conversions (e.g., 50–60% in toluene) , while chemical methods (e.g., EDC couplings) achieve >90% yields but require stringent anhydrous conditions . The choice depends on the target application (e.g., enantiopurity vs. scalability).

Methodological Best Practices

Q. How to design a kinetic study for L-phenylalanine ethyl ester hydrochloride in HDAC inhibition assays?

  • Substrate preparation : Dissolve the compound in DMSO (≤1% v/v) to avoid solvent interference .
  • Control experiments : Include a negative control (e.g., buffer-only) and a positive control (e.g., trichostatin A) .
  • Data analysis : Use Michaelis-Menten kinetics to calculate KmK_m and VmaxV_{max}, accounting for potential substrate inhibition at high concentrations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl L-phenylalaninate hydrochloride
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Ethyl L-phenylalaninate hydrochloride

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